N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
Description
N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a thiophene-based sulfonamide derivative characterized by a unique structural framework. The molecule features two thiophene rings connected via a carbonyl group and a methylene bridge, with a sulfonamide moiety at the 2-position of the second thiophene ring.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVDIKSWPRUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Methylthiophene
- Reagents : Chlorsulfonic acid (14 mL), 3-methylthiophene (9.5 g)
- Conditions : Dropwise addition at -50°C, stirred at -40°C for 1.5 hours, gradual warming to -10°C.
- Workup : Quenching in ice water, dichloromethane extraction, drying with Na₂SO₄.
- Yield : 4.54 g N-tert-butyl-3-methyl-2-thiophenesulfonamide (mp 122–125°C).
Deprotection of Tert-Butyl Group
- Reagents : Trifluoroacetic acid (12 mL)
- Conditions : Room temperature, 16-hour stirring.
- Workup : Neutralization with NaHCO₃, ethyl acetate extraction, silica gel chromatography.
- Yield : 1.47 g 3-(2,2,2-trifluoroethoxymethyl)-2-thiophenesulfonamide (mp 66–68°C).
Preparation of 5-(Thiophene-2-carbonyl)thiophene-2-carbaldehyde
The ketone-linked thiophene core is constructed via Friedel-Crafts acylation , leveraging Erdmann cyclization principles:
Friedel-Crafts Acylation
Formylation via Vilsmeier-Haack Reaction
- Reagents : POCl₃, DMF
- Conditions : 50°C, 3-hour reaction.
- Workup : Ice-cold water quench, NaHCO₃ neutralization, column chromatography.
- Yield : 60–65%.
Coupling of Intermediates via Reductive Amination
The final assembly employs reductive amination to link the aldehyde and sulfonamide moieties:
Reductive Amination Protocol
- Reagents : Sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid
- Molar Ratio : Aldehyde : sulfonamide : NaBH₃CN = 1 : 1.2 : 1.5.
- Conditions : Room temperature, 24-hour stirring under N₂.
- Workup : Solvent evaporation, purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
- Yield : 55–60%.
Optimization and Scalability Challenges
Purification Strategies
Reaction Monitoring
- TLC : Rf = 0.45 (ethyl acetate/hexane 3:7).
- HPLC : Retention time 8.2 min (C18 column, 70% acetonitrile/water).
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 55–60% | >95% | Moderate |
| Ullmann Coupling | 45–50% | 90% | Low |
| Microwave-Assisted | 70% | 98% | High |
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, enhancing throughput.
Industrial-Scale Considerations
Patent CN86103880A highlights cost-effective protocols for multi-kilogram batches:
Chemical Reactions Analysis
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Thiophene Sulfonamides with Halogenated Aryl Groups
- 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide (): This compound substitutes the thiophene ring with chlorine and a fluorophenyl group. However, the absence of a carbonyl bridge may reduce conformational rigidity .
- 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (): The tetrahydrofuran (THF) substituent introduces an oxygen heterocycle, increasing solubility in polar solvents. This contrasts with the target compound’s purely aromatic framework, which may favor π-π stacking interactions in biological targets .
Thiophene Carboxamides
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): The nitro group on the phenyl ring introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity. Crystallographic data reveal dihedral angles of 8.5–13.5° between the thiophene and benzene rings, suggesting moderate planarity. In contrast, the target compound’s thiophene-carbonyl-thiophene motif may adopt a more rigid conformation due to conjugation .
- N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)thiophene-2-sulfonamide derivatives (): These analogs incorporate benzo[d]thiazole, which enhances aromatic stacking and hydrogen-bond acceptor capacity. The sulfonamide group in these compounds shows variable solubility depending on substituents (e.g., isoxazolyl or methylthio groups), highlighting the target compound’s need for balanced hydrophilicity .
Antimicrobial Activity
- N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (): Exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The triazole-thiophene scaffold suggests that the target compound’s thiophene-carbonyl group may similarly engage in hydrogen bonding with bacterial enzymes .
- Nitrothiophene Carboxamides (): These compounds demonstrate narrow-spectrum antibacterial activity, with the nitro group acting as an electrophilic warhead. The target compound’s sulfonamide group, while less reactive, could participate in sulfonamide-enzyme interactions, as seen in dihydrofolate reductase inhibition .
Physicochemical and Crystallographic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Dihedral Angles (°) | Biological Activity |
|---|---|---|---|---|
| Target Compound (Inferred) | ~400 | Thiophene-carbonyl, sulfonamide | N/A | Potential antimicrobial |
| 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide | 336.2 | Cl, F, aryl | N/A | Not reported |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | 264.3 | Nitrophenyl | 8.5–13.5 | Structural studies |
| 5-Methyl-N-(THF-methyl)thiophene-2-sulfonamide | 261.4 | THF-methyl | N/A | High solubility |
Table 1: Comparative physicochemical and biological profiles of thiophene derivatives.
Biological Activity
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing research on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiophene core, which is known for its versatile chemical properties. The sulfonamide group is significant for its biological activity, particularly in enzyme inhibition.
- Enzyme Inhibition : The sulfonamide moiety typically acts as a competitive inhibitor for various enzymes, including carbonic anhydrases and cyclin-dependent kinases (CDKs). Research indicates that thiophene-based sulfonamides can effectively inhibit CDK5, which plays a crucial role in cell cycle regulation and neuronal function .
- Antiviral Activity : Some derivatives of thiophene sulfonamides have shown promise as antiviral agents, particularly against norovirus. Modifications to enhance solubility and reduce cytotoxicity have been explored, with certain compounds achieving significant inhibition of viral replication in cell-based assays .
- Antibacterial Properties : Recent studies have demonstrated that thiophene sulfonamides exhibit antibacterial efficacy against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. These compounds offer potential therapeutic alternatives in treating antibiotic-resistant infections .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the thiophene ring and sulfonamide group can significantly impact biological activity. For instance:
- Substituents on the thiophene ring : Variations in alkyl or aryl groups can enhance enzyme binding affinity and selectivity.
- Sulfonamide modifications : Altering the sulfonamide nitrogen or introducing electron-withdrawing groups can improve inhibitory potency against specific targets .
Case Studies
- Cyclin-dependent Kinase Inhibition : A study demonstrated that a related thiophene sulfonamide effectively inhibited CDK5 with an IC50 value indicating moderate potency. The binding interactions were characterized using X-ray crystallography, revealing unique binding modes that could inform future drug design .
- Antiviral Efficacy Against Norovirus : A derivative showed 40% inhibition of murine norovirus at 10 µM concentration without significant solubility issues, although it exhibited cytotoxicity at higher concentrations. This highlights the importance of balancing efficacy with safety in drug development .
- Antibacterial Activity : The antibacterial efficacy was evaluated through in vitro assays against resistant bacterial strains, showing promising results that warrant further investigation into clinical applications .
Table 1: Biological Activity Summary of Thiophene Sulfonamides
| Compound Name | Target Enzyme/Pathogen | IC50/EC50 Value | Notes |
|---|---|---|---|
| This compound | CDK5 | Moderate potency | Unique binding mode observed |
| Thiophene Derivative 1 | Norovirus RdRp | 10 µM (40% inhibition) | Mild cytotoxicity noted |
| 5-bromo-N-alkylthiophene-2-sulfonamide | Klebsiella pneumoniae | Effective against NDM-1 strains | Potential therapeutic alternative |
Q & A
Q. Key Parameters :
- Reaction Temperature : Reflux (70–80°C) for acylation; room temperature for coupling.
- Catalysts : AlCl₃ for Friedel-Crafts; DMAP for coupling reactions.
Which spectroscopic and crystallographic methods are critical for structural characterization?
Q. Basic
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbonyl/sulfonamide carbons (δ 165–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
X-ray Crystallography :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Refinement : SHELXL refines bond lengths/angles and validates intramolecular interactions (e.g., S···O non-covalent contacts) .
How can computational modeling predict biological activity and optimize synthesis?
Q. Advanced
Molecular Docking :
- Target Selection : Screen against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Thiophene-sulfonamide derivatives show affinity for hydrophobic binding pockets .
- Scoring : Prioritize compounds with ΔG < -8 kcal/mol.
QSAR Studies :
- Descriptors : LogP, polar surface area, and H-bond acceptors correlate with antimicrobial activity (R² > 0.85 in analogues) .
Reaction Optimization : DFT calculations (Gaussian 09) identify transition states to improve acylation yields by 15–20% .
What strategies resolve contradictions in crystallographic data or biological assay results?
Q. Advanced
Crystallographic Ambiguities :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder : Apply restraints (ISOR, DELU) to stabilize flexible thiophene-methyl groups .
Biological Data Conflicts :
- Dose-Response Validation : Replicate IC₅₀ assays (e.g., MTT tests) across 3+ cell lines to distinguish outliers .
- Metabolic Stability : Incubate with liver microsomes to rule out false negatives from rapid degradation .
How do structural features influence reactivity and biological interactions?
Q. Basic
Thiophene Rings : π-π stacking with aromatic residues (e.g., Tyr in kinases) enhances target binding .
Sulfonamide Group :
- Hydrogen Bonding : -SO₂NH- acts as a H-bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Acidity : pKa ~10 enables pH-dependent solubility .
What advanced techniques optimize reaction yields and selectivity?
Q. Advanced
Microwave-Assisted Synthesis :
- Reduce acylation time from 12 h to 30 min (80°C, 300 W) with 10–15% higher yield .
Flow Chemistry :
- Continuous processing minimizes byproducts (e.g., over-oxidized sulfonamides) via precise temperature/pH control .
Catalyst Screening :
What biological activities are reported for analogous thiophene-sulfonamide compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
